
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function. The compound has also been found to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has several advantages for lab experiments. It is a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. Additionally, it has potential anticancer activity, making it a valuable tool for cancer research. However, the compound has some limitations, including its toxicity and potential side effects. Therefore, caution should be taken when using the compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione. One potential direction is to further investigate the mechanism of action of the compound. This could lead to the development of new drugs that target the same pathways. Additionally, the compound could be used as a tool to study the role of neurotransmitters in the brain. Further research could also be conducted to explore the potential applications of the compound in other fields, such as materials science and catalysis.
Métodos De Síntesis
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione can be synthesized using various methods, including the reaction of 4-(dimethylamino)benzaldehyde with 4-tosylpiperazine in the presence of sodium borohydride. The reaction produces the desired compound with a yield of around 80%. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-tosylpiperazine in the presence of thionyl chloride, followed by the addition of potassium thiocyanate to yield (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione.
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been found to have potential anticancer activity by inducing cell death in cancer cells. The compound has also been used as a fluorescent probe to study the localization and trafficking of proteins in cells. Additionally, it has been used as a tool to study the role of neurotransmitters in the brain.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-16-4-10-19(11-5-16)27(24,25)23-14-12-22(13-15-23)20(26)17-6-8-18(9-7-17)21(2)3/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHVDIFPNCWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

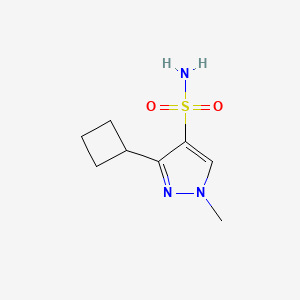
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
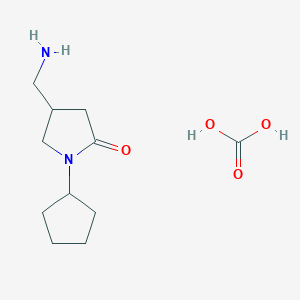
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)
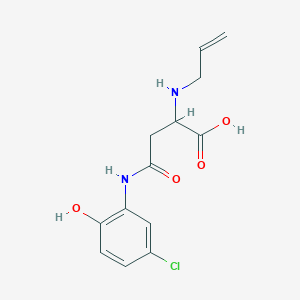
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)
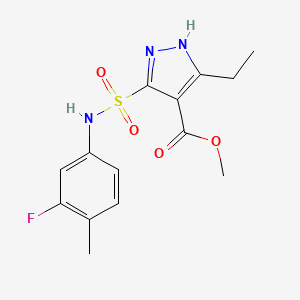
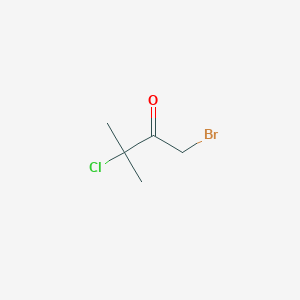

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)